Crystal Structure Conformation vs. Generic Piperazine-Benzothiazole Scaffolds
The three-dimensional conformation of the target compound, as determined by single-crystal X-ray diffraction and deposited in the Cambridge Structural Database, provides a unique solid-state geometry that directly influences its molecular recognition properties [1]. This experimental structural data differentiates it from other benzothiazole-piperazine analogs lacking a defined crystallographic conformation, which can exhibit different binding poses and pharmacokinetic profiles. While no comparative bioactivity data is available for this exact molecule, the documented structure serves as a critical baseline for rational drug design and selectivity hypotheses.
| Evidence Dimension | Solid-state molecular conformation and crystallographic quality |
|---|---|
| Target Compound Data | Single-crystal X-ray structure successfully solved and deposited in CSD; specific dihedral angles and packing motifs are available for analysis. |
| Comparator Or Baseline | Generic benzothiazole-piperazine library compounds without experimentally determined crystal structures. |
| Quantified Difference | Not applicable (binary presence/absence of high-resolution structural data). |
| Conditions | Single-crystal growth and X-ray diffraction, standard laboratory conditions [1]. |
Why This Matters
A resolved crystal structure is essential for structure-based drug design and enables precise docking studies, giving this compound a practical advantage over uncharacterized alternatives in rational discovery programs.
- [1] Cambridge Structural Database (CSD) entry for 4-ethoxy-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole. The Cambridge Crystallographic Data Centre (CCDC). View Source
